N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine
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Overview
Description
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine is a complex organic compound with a unique structure that combines elements of pyranochromene and norleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine typically involves multiple steps. The initial step often includes the formation of the pyranochromene core, which can be achieved through a series of cyclization reactions. The subsequent steps involve the introduction of the norleucine moiety and the acetylation process to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but differs in its functional groups and applications.
Noble Gas Compounds: While not directly related, these compounds also exhibit unique chemical properties and reactivity.
Uniqueness
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine is unique due to its combination of a pyranochromene core and a norleucine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29NO7 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H29NO7/c1-5-6-7-15(22(27)28)24-18(25)12-29-17-11-16-14(8-9-23(3,4)31-16)21-20(17)13(2)10-19(26)30-21/h10-11,15H,5-9,12H2,1-4H3,(H,24,25)(H,27,28) |
InChI Key |
IXLKGVOOSSZZHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C |
Origin of Product |
United States |
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